molecular formula C12H11FN2O3 B1398148 Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate CAS No. 1208081-24-6

Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate

Cat. No.: B1398148
CAS No.: 1208081-24-6
M. Wt: 250.23 g/mol
InChI Key: XESVTHRJJWCDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as agriculture, medicine, and materials science. The presence of the 1,2,4-oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate typically involves the reaction of ethyl bromoacetate with 4-fluorobenzohydrazide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different substituents, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate involves its interaction with specific molecular targets. For example, its nematicidal activity is attributed to the inhibition of succinate dehydrogenase, an enzyme involved in the respiratory chain of nematodes . The compound binds to the active site of the enzyme, disrupting its function and leading to the accumulation of reactive oxygen species (ROS) and lipofuscin.

Comparison with Similar Compounds

Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate can be compared with other oxadiazole derivatives such as:

    Ethyl 2-(4-fluorophenyl)acetate: This compound lacks the oxadiazole ring and therefore has different chemical and biological properties.

    1,2,4-Oxadiazole derivatives with different substituents: These compounds may exhibit varying degrees of biological activity depending on the nature of the substituents.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-17-11(16)7-10-14-12(18-15-10)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESVTHRJJWCDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.